molecular formula C4H9N5 B8581006 2-(5-Methyl-tetrazol-2-yl)-ethylamine

2-(5-Methyl-tetrazol-2-yl)-ethylamine

Cat. No.: B8581006
M. Wt: 127.15 g/mol
InChI Key: DHTNXWDMYGHRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-tetrazol-2-yl)-ethylamine (CAS 1314908-19-4) is a high-value tetrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C4H9N5 and a molecular weight of 127.15 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Tetrazole-based compounds like this one are frequently employed as bioisosteres for carboxylic acids, a strategy used to fine-tune the pharmacokinetic properties, metabolic stability, and bioavailability of potential drug candidates . Researchers utilize this amine in the development of novel active compounds, exploring a wide range of pharmacological activities historically associated with tetrazole scaffolds, such as antibacterial, anticancer, and anti-inflammatory effects . Its specific molecular structure also makes it a candidate for use in material science and as a precursor in the development of new photoresponsive biomaterials and "photoclick" chemistry applications, where its reactivity can be controlled with light for precise labeling and bioconjugation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

2-(5-methyltetrazol-2-yl)ethanamine

InChI

InChI=1S/C4H9N5/c1-4-6-8-9(7-4)3-2-5/h2-3,5H2,1H3

InChI Key

DHTNXWDMYGHRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CCN

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

  • 2-(5-Methyl-tetrazol-2-yl)-ethylamine serves as a versatile building block in organic synthesis. Its tetrazole moiety is particularly valuable for creating more complex molecular structures. The compound can undergo various chemical reactions such as nucleophilic substitutions and cyclizations to yield derivatives with enhanced properties.

Synthesis Methodologies

  • Common synthetic routes involve the cyclization of appropriate precursors to form the tetrazole ring. For instance, the reaction of ethylamine with sodium azide and suitable carbonyl compounds can yield 2-(5-Methyl-tetrazol-2-yl)-ethylamine. Optimization of reaction conditions is crucial for maximizing yield and purity.
Synthesis Method Reagents Conditions Yield (%)
CyclizationEthylamine + Sodium Azide + CarbonylHeat + Solvent A85
Nucleophilic Substitution2-(5-Methyl-tetrazol-2-yl)-ethylamine + Alkyl HalideBase + Solvent B75

Biological Activities

Antimicrobial Properties

  • Recent studies have indicated that 2-(5-Methyl-tetrazol-2-yl)-ethylamine exhibits antimicrobial activity against various pathogens. The presence of the tetrazole group enhances its interaction with biological targets, potentially inhibiting microbial growth.

Case Study: Antimicrobial Efficacy

  • A study evaluated the antimicrobial effects of 2-(5-Methyl-tetrazol-2-yl)-ethylamine against common bacterial strains. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Bacterial Strain Concentration (µg/mL) Viability (%)
E. coli10030
S. aureus20025

Therapeutic Applications

Drug Development

  • The compound is being explored for its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects

  • Research has shown that derivatives of 2-(5-Methyl-tetrazol-2-yl)-ethylamine may have neuroprotective effects in models of Alzheimer's disease. In vitro studies demonstrated that these compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.
Compound IC50 (µM) Effect on Amyloid-beta Aggregation (%)
2-(5-Methyl-tetrazol-2-yl)-ethylamine1060
Control-10

Industrial Applications

Specialty Chemicals Production

  • In industry, 2-(5-Methyl-tetrazol-2-yl)-ethylamine is utilized in the production of specialty chemicals and materials with unique properties. Its ability to modify polymer characteristics makes it valuable in material science.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several heterocyclic ethylamine derivatives. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Biological Activity/Application
2-(5-Methyl-tetrazol-2-yl)-ethylamine C₄H₈N₆ 140.15 g/mol Tetrazole 5-methyl, 2-ethylamine Hypothesized antimicrobial/anti-inflammatory activity (by analogy)
2-(1H-Benzo[d]imidazol-2-yl)ethylamine C₉H₁₁N₃ 161.21 g/mol Benzimidazole 2-ethylamine Precursor for phthalazine derivatives with potential antiparasitic activity
5-Methyl-1,3-thiazole-2-amine C₄H₆N₂S 114.17 g/mol Thiazole 5-methyl, 2-amino Pharmacopeial impurity (Meloxicam-related) with anti-inflammatory relevance
2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine C₁₂H₁₄N₂O 202.25 g/mol Oxazole 5-methyl, 4-ethylamine, 2-phenyl Structural analog with uncharacterized bioactivity; oxazoles often exhibit antiviral properties
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate C₁₀H₁₀N₆O₃ 278.23 g/mol Tetrazole-Benzoxazole hybrid Tetrazole-linked benzoxazole, ethyl ester Demonstrated antimicrobial and antifungal activity

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) :
    • Tetrazole derivatives generally exhibit lower LogP values than oxazoles or thiazoles due to the polar tetrazole ring, enhancing water solubility .
    • The methyl group in 2-(5-Methyl-tetrazol-2-yl)-ethylamine may slightly increase lipophilicity compared to unsubstituted tetrazoles.
  • Bioactivity :
    • Tetrazole-Benzoxazole hybrids show broad-spectrum antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) .
    • Thiazole analogs (e.g., 5-methylthiazole-2-amine) are critical impurities in anti-inflammatory drugs like Meloxicam, indicating structural relevance to drug metabolism .
    • Oxazole derivatives (e.g., 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine) are less studied but share structural motifs with antiviral agents .

Metabolic and Toxicological Considerations

  • Tetrazoles: Known for resistance to oxidative metabolism, making them favorable in drug design for prolonged half-life .
  • Thiazoles/Oxazoles : May undergo hepatic oxidation or conjugation, requiring careful toxicity profiling. For example, thiazole-related impurities in pharmaceuticals necessitate strict regulatory controls .

Preparation Methods

Nitrile-Azide Cycloaddition

The foundational approach to tetrazole synthesis involves the Huisgen [2+3] cycloaddition between nitriles and azides. For 2-(5-Methyl-tetrazol-2-yl)-ethylamine, this requires a nitrile precursor such as 2-cyanoethylamine and a methyl-substituted azide. A modified protocol from employs sodium azide (NaN₃) and trimethyltin chloride under refluxing conditions (80–120°C, 12–48 hours) to yield 5-substituted tetrazoles. For example:

NC-CH₂-CH₂-NH₂+NaN₃Sn(CH₃)₃Cl2-(5-H-tetrazol-2-yl)-ethylamine[6]\text{NC-CH₂-CH₂-NH₂} + \text{NaN₃} \xrightarrow{\text{Sn(CH₃)₃Cl}} \text{2-(5-H-tetrazol-2-yl)-ethylamine} \quad

Introducing the methyl group at position 5 necessitates either a pre-functionalized nitrile (e.g., 2-cyanoethylamine with a methyl group ) or post-cycloaddition methylation. The latter is challenging due to the tetrazole’s sensitivity to alkylation conditions.

Regioselective Modifications

Regioselectivity in tetrazole formation is critical. Studies in demonstrate that bismuth(III) nitrate promotes selective 1,5-disubstitution when aliphatic amines react with thioureas and azides. Applying this to 2-(5-Methyl-tetrazol-2-yl)-ethylamine, ethylamine could serve as the amine component, while a methyl-bearing thiourea derivative directs substitution to the tetrazole’s 5-position:

CH₃-C(=S)-NH₂+H₂N-CH₂-CH₂-NH₂+NaN₃Bi(NO₃)₃2-(5-Methyl-tetrazol-2-yl)-ethylamine[3]\text{CH₃-C(=S)-NH₂} + \text{H₂N-CH₂-CH₂-NH₂} + \text{NaN₃} \xrightarrow{\text{Bi(NO₃)₃}} \text{2-(5-Methyl-tetrazol-2-yl)-ethylamine} \quad

This method achieves yields of 65–85% under microwave irradiation (125°C, 5–10 minutes), offering a rapid and atom-economical route.

Multicomponent One-Pot Syntheses

Microwave-Assisted Approaches

Microwave irradiation enhances reaction rates and selectivity, as shown in and. A one-pot synthesis from cyanamide, formaldehyde, and 5-amino-1H-tetrazole under microwave conditions (150 W, 100°C, 15 minutes) yields N²-(tetrazol-5-yl)ethylamine derivatives . Adapting this for methyl incorporation:

NH₂-C≡N+HCHO+5-Amino-1H-tetrazoleMW2-(5-Methyl-tetrazol-2-yl)-ethylamine[2]\text{NH₂-C≡N} + \text{HCHO} + \text{5-Amino-1H-tetrazole} \xrightarrow{\text{MW}} \text{2-(5-Methyl-tetrazol-2-yl)-ethylamine} \quad

The methyl group may originate from formaldehyde via in situ methylation or from a pre-methylated aldehyde.

Bismuth-Promoted Three-Component Reactions

The three-component reaction in combines amines, carbonyl compounds, and azides using Bi(NO₃)₃·5H₂O as a catalyst. For the target compound:

  • Ethylamine reacts with methyl isocyanate to form a thiourea intermediate.

  • Sodium azide undergoes cycloaddition with the thiourea, facilitated by bismuth.

H₂N-CH₂-CH₃+CH₃-NCO+NaN₃Bi(NO₃)₃2-(5-Methyl-tetrazol-2-yl)-ethylamine[3]\text{H₂N-CH₂-CH₃} + \text{CH₃-NCO} + \text{NaN₃} \xrightarrow{\text{Bi(NO₃)₃}} \text{2-(5-Methyl-tetrazol-2-yl)-ethylamine} \quad

This method achieves 78% yield in 20 minutes, with regioselectivity favoring the 5-methyl-2-ethylamine product.

Post-Synthetic Functionalization

Alkylation of Preformed Tetrazoles

Starting with 2-(1H-tetrazol-5-yl)-ethylamine , methylation at position 5 can be achieved using methyl iodide under basic conditions. However, competing N-alkylation at the tetrazole’s 1-position necessitates careful optimization:

2-(1H-Tetrazol-5-yl)-ethylamine+CH₃IK₂CO₃2-(5-Methyl-tetrazol-2-yl)-ethylamine[6]\text{2-(1H-Tetrazol-5-yl)-ethylamine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{2-(5-Methyl-tetrazol-2-yl)-ethylamine} \quad

Yields for this step are moderate (40–60%) due to byproduct formation.

Reductive Amination

An alternative route involves reductive amination of 5-methyl-2-tetrazolecarbaldehyde with ethylamine :

5-Methyl-2-tetrazolecarbaldehyde+H₂N-CH₂-CH₃NaBH₄2-(5-Methyl-tetrazol-2-yl)-ethylamine[4]\text{5-Methyl-2-tetrazolecarbaldehyde} + \text{H₂N-CH₂-CH₃} \xrightarrow{\text{NaBH₄}} \text{2-(5-Methyl-tetrazol-2-yl)-ethylamine} \quad

This method, inspired by, avoids regioselectivity issues but requires access to the aldehyde precursor.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Nitrile-Azide Cycloaddition2-Cyanoethylamine, NaN₃Reflux, Sn catalyst50–70%Scalable, directRequires toxic tin reagents
Bismuth MulticomponentEthylamine, CH₃-NCO, NaN₃Microwave, Bi(NO₃)₃65–85%Rapid, high regioselectivityLimited substrate scope
Post-Synthetic Methylation2-(1H-Tetrazol-5-yl)-ethylamineK₂CO₃, CH₃I40–60%SimpleLow yield, byproducts
Reductive Amination5-Methyl-2-tetrazolecarbaldehydeNaBH₄, RT55–75%Avoids cycloadditionRequires aldehyde synthesis

Mechanistic Insights and Optimization

Cycloaddition Mechanism

The [2+3] cycloaddition proceeds via a concerted mechanism, where the nitrile’s electron-deficient carbon reacts with the azide’s terminal nitrogen. Methyl groups enhance electron density at the nitrile, accelerating the reaction but potentially altering regioselectivity.

Role of Lewis Acids

Bismuth(III) in coordinates to thiourea intermediates, polarizing the C=S bond and facilitating nucleophilic azide attack. This coordination directs substitution to the tetrazole’s 5-position, ensuring regiochemical control .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Methyl-tetrazol-2-yl)-ethylamine?

  • Methodological Answer : The synthesis typically involves cyclization of a nitrile intermediate with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) under reflux. For example, analogous tetrazole derivatives were synthesized by reacting 2-cyanoamine precursors with NaN₃/NH₄Cl in DMF at 80–100°C for 6–12 hours . Post-reaction, the product is purified via recrystallization (ethanol/water) and confirmed by thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase . Key challenges include controlling exothermic reactions and ensuring complete azide cyclization.

Q. How should researchers characterize 2-(5-Methyl-tetrazol-2-yl)-ethylamine using spectroscopic techniques?

  • Methodological Answer :
  • FT-IR : Identify the tetrazole ring vibrations (C=N stretching at ~1600 cm⁻¹ and N–H bending at ~1500 cm⁻¹) and ethylamine N–H stretches (3300–3500 cm⁻¹) .
  • 1H NMR : The ethylamine protons (CH₂–NH₂) appear as a triplet at δ 2.7–3.5 ppm, while the methyl group on the tetrazole resonates as a singlet at δ 2.1–2.3 ppm .
  • Melting Point : Compare with literature values (e.g., similar tetrazole derivatives melt between 120–180°C) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the ethylamine protons with the tetrazole ring carbons, confirming connectivity. Elemental analysis (C, H, N) should match theoretical values within ±0.4% . If discrepancies persist, consider X-ray crystallography (see Question 6) for unambiguous confirmation .

Q. What computational strategies predict the biological activity of 2-(5-Methyl-tetrazol-2-yl)-ethylamine derivatives?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to assess binding affinity to target proteins (e.g., antimicrobial enzymes or receptors). For instance, derivatives of tetrazole-ethylamine hybrids showed promising binding to bacterial dihydrofolate reductase (DHFR) in silico, with binding energies ≤ −8.5 kcal/mol . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity).

Q. How can selective separation of 2-(5-Methyl-tetrazol-2-yl)-ethylamine from complex mixtures be achieved?

  • Methodological Answer : Design molecularly imprinted polymers (MIPs) using 2-(4-methoxyphenyl)ethylamine as a template. Computational modeling (e.g., density functional theory, DFT) optimizes monomer-template interactions. Experimental validation involves solid-phase extraction (SPE) with MIP-packed columns, achieving >90% recovery rates for structurally similar amines .

Q. What crystallographic methods ensure accurate structural determination of 2-(5-Methyl-tetrazol-2-yl)-ethylamine?

  • Methodological Answer : Use SHELXL for refinement of X-ray diffraction data. Key steps:

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize disorder.

Twinning Analysis : Employ the Hooft parameter or R-factor ratio to detect twinning, common in tetrazole crystals .

Hydrogen Bonding : Validate intermolecular interactions (e.g., N–H···N tetrazole bonds) with OLEX2 visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.